

# Cyclo(prolyltyrosyl): A Guide to Commercial Sourcing and Applications in Research

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Compound of Interest		
Compound Name:	Cyclo(prolyltyrosyl)	
Cat. No.:	B1200176	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of **Cyclo(prolyltyrosyl)**, a cyclic dipeptide with known antibacterial, phytotoxic, and cytotoxic properties. It also details its applications in biomedical research, including protocols for assessing its biological activities and a summary of its known mechanism of action, particularly as a potential VEGFR2 antagonist.

# **Commercial Suppliers and Purchasing Options**

**Cyclo(prolyltyrosyl)**, also known as Cyclo(Pro-Tyr), is available from several commercial suppliers. The following table summarizes the purchasing options from a selection of vendors. Please note that prices and availability are subject to change and should be confirmed on the respective supplier's website.



Supplier	Catalog Number	Purity	Quantity	Price (USD)
MyBioSource	MBS3614036	>98% (HPLC)	5 mg	\$235.00
MedchemExpres s	HY-N12524	99.91%	10 mM1 mL (in DMSO)	-
5 mg	-			
10 mg	-			
50 mg	-			
TargetMol	T6559	99.91%	1 mg	\$39
5 mg	-			
10 mg	-			
50 mg	-	_		
AChemBlock	X217162	98%	20 mg	\$260
100 mg	\$1,200			
ChemFaces	CFN90273	>98%	10 mM100 uL (in DMSO)	Inquiry
10 mM*1 mL (in DMSO)	Inquiry			

## **Biological Activities and Applications**

**Cyclo(prolyltyrosyl)** has been shown to exhibit a range of biological activities, making it a molecule of interest for drug discovery and development. Its known activities include:

- Antibacterial Activity: It has demonstrated inhibitory effects against various bacterial species, including phytopathogens like Xanthomonas axonopodris pv. citri and Ralstonia solanacearum.[1][2]
- Quorum Sensing Inhibition: Cyclo(prolyltyrosyl) can interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for biofilm formation and virulence factor



expression in pathogens like Pseudomonas aeruginosa.[3][4]

- Cytotoxicity: The compound has shown cytotoxic effects against certain cancer cell lines.
- VEGFR2 Antagonism: It has been identified as a weak antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[5]

# **Experimental Protocols**

The following are detailed protocols for evaluating the key biological activities of **Cyclo(prolyltyrosyl)**.

# **Antibacterial Activity Assay (Broth Microdilution Method)**

This protocol determines the Minimum Inhibitory Concentration (MIC) of **Cyclo(prolyltyrosyl)** against a target bacterial strain.

#### Materials:

- Cyclo(prolyltyrosyl)
- Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

#### Procedure:

- Preparation of Bacterial Inoculum:
  - From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.



- Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10<sup>8</sup> CFU/mL).
- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5  $\times$  10<sup>5</sup> CFU/mL in the wells of the microtiter plate.
- Preparation of Cyclo(prolyltyrosyl) Dilutions:
  - Prepare a stock solution of Cyclo(prolyltyrosyl) in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of desired concentrations.
- Inoculation and Incubation:
  - Add 100 μL of the diluted bacterial suspension to each well containing 100 μL of the serially diluted Cyclo(prolyltyrosyl).
  - Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
  - Incubate the plate at 37°C for 18-24 hours.
- · Determination of MIC:
  - After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cyclo(prolyltyrosyl) that completely inhibits visible bacterial growth.
  - Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

## **Cytotoxicity Assay (MTT Assay)**

This colorimetric assay assesses the effect of **Cyclo(prolyltyrosyl)** on the viability of mammalian cells, such as the MDA-MB-231 breast cancer cell line.

### Materials:

Cyclo(prolyltyrosyl)



- MDA-MB-231 cells (or other cell line of interest)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Sterile 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Harvest MDA-MB-231 cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete DMEM.
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **Cyclo(prolyltyrosyl)** in complete DMEM.
  - Remove the medium from the wells and add 100 μL of the diluted compound solutions.
  - Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
  - Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Assay:



- $\circ$  After the incubation period, add 20  $\mu L$  of MTT solution to each well and incubate for another 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Data Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle control.
  - The IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

## **VEGFR2 Kinase Assay (ELISA-based)**

This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory effect of **Cyclo(prolyltyrosyl)** on VEGFR2 activity. Commercial kits for this purpose are available (e.g., from BPS Bioscience).[6][7][8][9][10]

### Materials:

- Recombinant human VEGFR2 kinase
- Poly(Glu, Tyr) 4:1 as a substrate
- ATP
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT)
- Cyclo(prolyltyrosyl)
- Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)



- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- 96-well ELISA plates
- Microplate reader

## Procedure:

- Plate Coating:
  - Coat the wells of a 96-well plate with the substrate Poly(Glu, Tyr) and incubate overnight at 4°C.
  - Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Kinase Reaction:
  - Prepare a reaction mixture containing assay buffer, ATP, and recombinant VEGFR2 kinase.
  - Add serial dilutions of Cyclo(prolyltyrosyl) to the wells.
  - Initiate the kinase reaction by adding the reaction mixture to the wells.
  - Include a positive control (kinase reaction without inhibitor) and a negative control (reaction without kinase).
  - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Detection:
  - Stop the reaction by washing the wells.
  - Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature.
  - Wash the wells to remove unbound antibody.

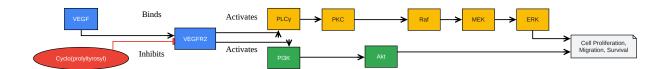


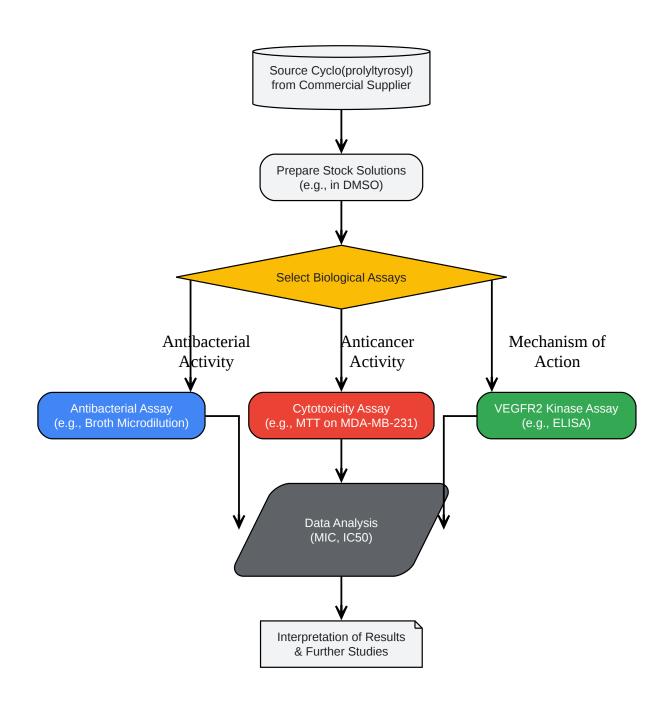
- Add the TMB substrate and incubate in the dark until a blue color develops.
- Data Analysis:
  - Stop the color development by adding the stop solution.
  - Measure the absorbance at 450 nm using a microplate reader.
  - Calculate the percentage of inhibition of VEGFR2 activity for each concentration of Cyclo(prolyltyrosyl) compared to the positive control.
  - Determine the IC50 value.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR2 signaling pathway, which is a potential target of **Cyclo(prolyltyrosyl)**, and a general experimental workflow for investigating its biological activities.







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